molecular formula C9H15BINO2 B1409473 4-borono-N,N,N-trimethylbenzenaminium iodide CAS No. 1704122-17-7

4-borono-N,N,N-trimethylbenzenaminium iodide

Cat. No.: B1409473
CAS No.: 1704122-17-7
M. Wt: 306.94 g/mol
InChI Key: OXESOYOTRUMQSX-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

4-borono-N,N,N-trimethylbenzenaminium iodide plays a significant role in biochemical reactions by chelating with endogenous boron. This interaction increases the sensitivity and recovery time in liquid chromatography systems . The presence of ammonium groups on this compound makes it useful in quantitative analyses because these groups can be easily detected by colorimetric methods . It interacts with various enzymes and proteins involved in boron metabolism, enhancing the detection and quantification of boron levels in plants, soil, and urine .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the function of brassinosteroids, which are plant hormones that regulate growth and development . The compound’s ability to chelate boron allows it to modulate boron-dependent cellular processes, leading to changes in cell signaling and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It chelates with boron, forming stable complexes that can be detected and quantified using liquid chromatography . This chelation process enhances the sensitivity of boron detection and allows for the precise measurement of boron levels in biological samples . Additionally, the compound may inhibit or activate specific enzymes involved in boron metabolism, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In in vitro and in vivo studies, the compound has been shown to maintain its chelation properties over extended periods, allowing for consistent and reliable quantification of boron levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively chelates boron and enhances its detection without causing adverse effects . At high doses, the compound may exhibit toxic or adverse effects, including disruptions in boron metabolism and cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s use in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to boron metabolism. It interacts with enzymes and cofactors that regulate boron levels in biological systems . The compound’s chelation properties allow it to modulate metabolic flux and influence metabolite levels, leading to changes in boron-dependent biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in boron quantification . The compound’s distribution is influenced by its chemical properties, including its ability to form stable complexes with boron .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, allowing it to interact with boron-dependent biomolecules in targeted cellular regions . The compound’s ability to chelate boron enhances its effectiveness in boron quantification and detection .

Chemical Reactions Analysis

4-Borono-N,N,N-trimethylbenzenaminium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

(4-boronophenyl)-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BNO2.HI/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7,12-13H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXESOYOTRUMQSX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)[N+](C)(C)C)(O)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704122-17-7
Record name 4-Borono-N,N,N-trimethylbenzenaminium iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704122-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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